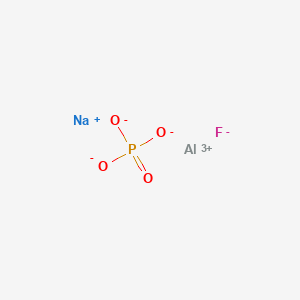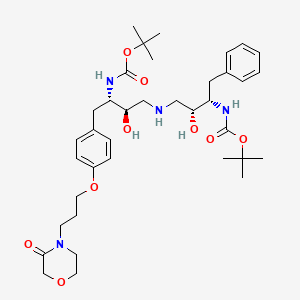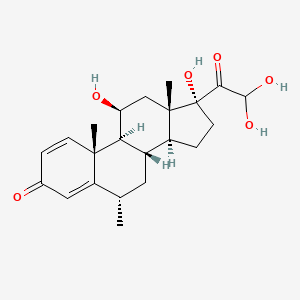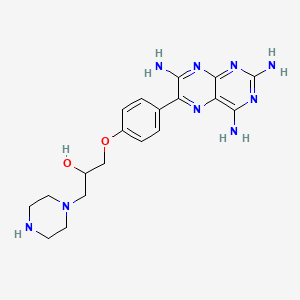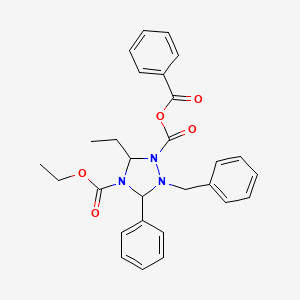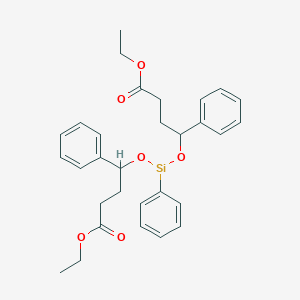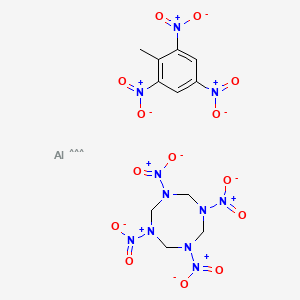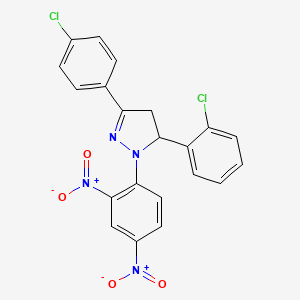
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazole derivatives
Reduction: Reduction of nitro groups to amines
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride
Substitution: Nucleophilic substitution with reagents like sodium methoxide
Major Products
Oxidation: Pyrazole derivatives
Reduction: Amino-substituted pyrazolines
Substitution: Various substituted pyrazolines depending on the nucleophile used
科学研究应用
Chemistry: Used as intermediates in the synthesis of more complex molecules
Biology: Studied for its antimicrobial and anticancer properties
Medicine: Potential use in drug development for its biological activities
Industry: Possible applications in the development of new materials with specific properties
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and halogenated phenyl rings could play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-5-phenyl-1-(2,4-dinitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other pyrazoline derivatives.
属性
CAS 编号 |
109333-41-7 |
|---|---|
分子式 |
C21H14Cl2N4O4 |
分子量 |
457.3 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl2N4O4/c22-14-7-5-13(6-8-14)18-12-20(16-3-1-2-4-17(16)23)25(24-18)19-10-9-15(26(28)29)11-21(19)27(30)31/h1-11,20H,12H2 |
InChI 键 |
OQDBAHPHQWZVFH-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


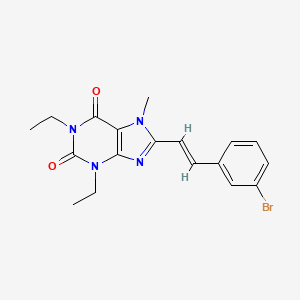
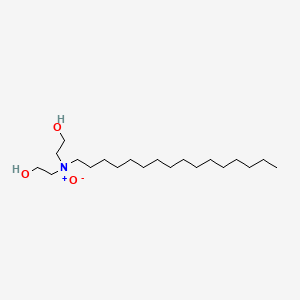

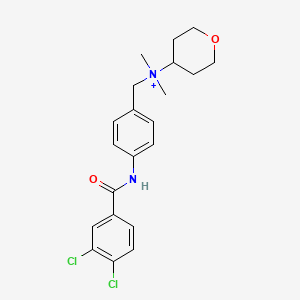
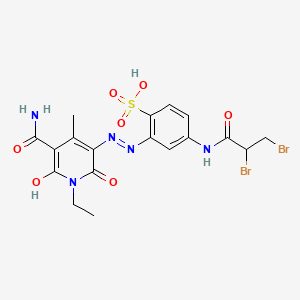
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
